molecular formula C13H17NO B1306265 2-Methyl-4-piperidin-1-yl-benzaldehyde CAS No. 103893-37-4

2-Methyl-4-piperidin-1-yl-benzaldehyde

Cat. No. B1306265
CAS RN: 103893-37-4
M. Wt: 203.28 g/mol
InChI Key: VOTIXHXNECBHMR-UHFFFAOYSA-N
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Description

“2-Methyl-4-piperidin-1-yl-benzaldehyde” is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 . It is also known as “2-Methyl-4-(1-piperidinyl)benzaldehyde” and "4-[(piperidin-1-yl)methyl]benzaldehyde" .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-piperidin-1-yl-benzaldehyde” consists of a benzaldehyde group attached to a methyl-substituted piperidine ring . The InChI code for this compound is 1S/C13H17NO/c1-11-9-13(6-5-12(11)10-15)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 .


Physical And Chemical Properties Analysis

“2-Methyl-4-piperidin-1-yl-benzaldehyde” is a liquid at room temperature .

Scientific Research Applications

Synthesis of Anti-inflammatory Agents

2-Methyl-4-piperidin-1-yl-benzaldehyde: is utilized in the synthesis of anti-inflammatory agents. The compound’s structure allows it to be incorporated into molecules that can modulate inflammatory pathways, potentially leading to the development of new medications for conditions like arthritis and other inflammatory diseases .

Development of Antibacterial Agents

This compound serves as a reactant for creating piperidine incorporated α-aminophosphonates , which exhibit antibacterial properties. These compounds are being researched for their potential to combat bacterial infections, particularly those resistant to current antibiotics .

Cancer Research

Researchers are exploring the use of 2-Methyl-4-piperidin-1-yl-benzaldehyde in the synthesis of 5-Hydroxyaurone derivatives . These derivatives show promise as growth inhibitors against human umbilical vein endothelial cells (HUVEC) and some cancer cell lines, indicating potential applications in cancer treatment .

Neuropharmacology

In neuropharmacology, the compound is a precursor for synthesizing NR2B selective NMDA receptor antagonists . These antagonists can help in understanding and treating neurological conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .

Nanotechnology

2-Methyl-4-piperidin-1-yl-benzaldehyde: is used in the creation of fulleropyrrolidines . These nanostructures have unique electronic properties, making them suitable for applications in organic electronics and materials science .

Polymer Science

The compound is involved in the synthesis of fluorophores for monitoring polymerization processes. These fluorophores can be integrated into polymers to visualize and study the polymerization process, aiding in the development of new polymeric materials .

Medicinal Chemistry

Piperidine derivatives, including 2-Methyl-4-piperidin-1-yl-benzaldehyde , are crucial in medicinal chemistry. They are present in more than twenty classes of pharmaceuticals and play a significant role in drug design due to their versatility and biological activity .

Organic Synthesis Methodology

The compound is also important in the development of new synthetic methodologies. It’s used in various intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are valuable in organic synthesis .

properties

IUPAC Name

2-methyl-4-piperidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-9-13(6-5-12(11)10-15)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTIXHXNECBHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389835
Record name 2-Methyl-4-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103893-37-4
Record name 2-Methyl-4-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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